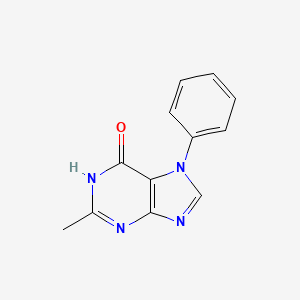

2-Methyl-7-phenyl-1H-purin-6(7H)-one

Description

Overview of Purine (B94841) Derivatives: Fundamental Roles and Medicinal Chemistry Significance

Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.net Its derivatives are fundamental to all forms of life and are recognized as privileged scaffolds in medicinal chemistry. rsc.org Purines are integral components of essential biomolecules such as DNA and RNA (in the form of adenine (B156593) and guanine), energy carriers like adenosine (B11128) triphosphate (ATP), and various coenzymes. researchgate.net This widespread presence in crucial biological processes underscores their importance as targets and templates for therapeutic agents. rsc.org

The unique structure of the purine ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological activities. nih.gov Researchers have successfully developed purine analogues with a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.net The ability of these compounds to interact with multiple enzymes and receptors involved in cell signaling and metabolic pathways makes them highly attractive for drug development. researchgate.net

Historical Trajectory and Current Trends in Substituted Purine Research

The study of purine chemistry has a rich history, with the first synthesis dating back to the 19th century. Early research focused on understanding the role of naturally occurring purines. Over several decades, the focus has shifted towards the synthesis and biological evaluation of novel purine derivatives to create new therapeutic agents. nih.gov A significant area of this research has been the modification of the purine ring to produce analogues that can act as antimetabolites or inhibitors of specific enzymes.

Historically, N9-substituted purines have been more widely studied than their N7-substituted counterparts, partly because alkylation of purines often yields the N9 isomer as the major, more thermodynamically stable product. nih.gov However, research into N7-substituted purines is a growing and important field, as these compounds have demonstrated distinct and potent biological activities. nih.gov Several N7-substituted purines have shown cytotoxic, antiviral, and anticancer effects. nih.gov

Current trends in substituted purine research are focused on several key areas:

Regioselective Synthesis : Developing efficient and specific methods for synthesizing particular isomers, such as N7-substituted purines, is a significant challenge and an active area of investigation. bohrium.comacs.orgnih.gov New strategies are needed to overcome the difficulties in controlling substitution patterns on the purine core. bohrium.com

Kinase Inhibition : Many purine analogues are designed as ATP-competitive kinase inhibitors, a major focus in oncology research.

Structure-Activity Relationship (SAR) Studies : There is a continuous effort to synthesize libraries of systematically modified purines to understand how different substituents at various positions on the purine ring affect biological activity. nih.govresearchgate.net This includes exploring substitutions at the C2, C6, and N7 positions. nih.gov

Novel Therapeutic Targets : Researchers are exploring purine derivatives for new applications, such as targeting protoporphyrinogen (B1215707) oxidase (PPO) for herbicidal use or purine nucleoside phosphorylase (PNP) in bacteria like Helicobacter pylori as a novel antibiotic strategy. nih.govnih.gov

Research Rationale and Significance of 2-Methyl-7-phenyl-1H-purin-6(7H)-one Investigation

The specific investigation of this compound is driven by the established therapeutic potential of the purine scaffold and the desire to explore underrepresented chemical space within this class of compounds. While direct research on this exact molecule is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from research on closely related analogues.

The core structure is a purin-6-one , a common motif in molecules evaluated for antitumor and herbicidal activities. nih.gov The strategic placement of substituents at the C2 and N7 positions is a key element of its design.

N7-Phenyl Substitution : The attachment of an aryl group, such as phenyl, at the N7 position is of significant interest. Synthetic methods for N7-arylation are less developed compared to N7-alkylation, making the creation of such compounds a valuable addition to chemical libraries. bohrium.com N7-substituted purines are known to possess important biological activities, including cytotoxic and antiviral properties, yet they remain a less explored area of purine chemistry. nih.gov The phenyl group provides a bulky, aromatic substituent whose interactions with biological targets can be explored.

Therefore, the synthesis and biological evaluation of this compound represent a logical step in the systematic exploration of purine derivatives. Its investigation would contribute to a deeper understanding of the structure-activity relationships of 7-arylpurines, potentially leading to the discovery of novel compounds with therapeutic value. nih.gov The creation of such targeted, substituted purines is essential for expanding the library of available compounds for screening against various diseases. acs.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

83325-02-4 |

|---|---|

Molecular Formula |

C12H10N4O |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-methyl-7-phenyl-1H-purin-6-one |

InChI |

InChI=1S/C12H10N4O/c1-8-14-11-10(12(17)15-8)16(7-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,17) |

InChI Key |

AWTIIYWNFHYPFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 7 Phenyl 1h Purin 6 7h One and Analogues

Retrosynthetic Strategies for 2-Methyl-7-phenyl-1H-purin-6(7H)-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the bonds forming the imidazole (B134444) ring of the purine (B94841) nucleus. This approach, often employed in the Traube purine synthesis, leads to a substituted pyrimidine (B1678525) precursor.

Specifically, the disconnection of the N7-C8 and C5-N9 bonds of the purine ring points to a 4,5-diaminopyrimidine (B145471) derivative as a key intermediate. The phenyl group would be attached to the exocyclic nitrogen at the 4-position, and the methyl group would be present at the 2-position of the pyrimidine ring. The C8 carbon of the purine ring can be introduced from a simple one-carbon synthon such as formic acid or its derivatives during the final cyclization step. This retrosynthetic strategy is outlined below:

| Target Molecule | Key Disconnection | Precursor |

| This compound | Imidazole ring formation | 2-Methyl-N4-phenyl-4,5-diaminopyrimidin-6(1H)-one |

This pyrimidine-based approach is often favored due to the ready availability of substituted pyrimidine starting materials and the robustness of the cyclization methods.

Establishment of the Purine Ring System

The construction of the purine ring is a critical phase in the synthesis of this compound. This typically involves the formation of a pyrimidine ring followed by the annulation of an imidazole ring.

Cyclization Reactions in Purine Synthesis

The Traube purine synthesis is a classic and widely used method for the construction of the purine skeleton. This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon electrophile, which forms the C8 position of the purine ring. A variety of reagents can serve as the one-carbon source, including formic acid, formamide, orthoformates, and dichloromethylidene derivatives.

For the synthesis of this compound, the cyclization of a suitably substituted 4,5-diaminopyrimidine with a one-carbon source would lead to the desired purine core. The reaction proceeds through the formation of an intermediate Schiff base at the more nucleophilic 5-amino group, followed by intramolecular cyclization and dehydration to yield the fused imidazole ring.

Application of Diaminomaleonitrile (B72808), Urea (B33335), Imidazole, and Pyrimidine Derivatives

The synthesis of the purine ring system can be achieved from various precursors. While diaminomaleonitrile and urea derivatives are common starting materials for certain purine analogues, the synthesis of this compound is most logically approached from a pre-functionalized pyrimidine derivative.

The key pyrimidine intermediate for this synthesis would be a 2-methyl-4-anilino-5-aminopyrimidin-6-one. The synthesis of such a precursor would involve the sequential introduction of the necessary functional groups onto the pyrimidine ring. For instance, one could start with a commercially available 2-methyl-4,6-dichloropyrimidine, followed by selective nucleophilic substitution reactions to introduce the amino and anilino groups. Subsequent reduction of a nitro group at the 5-position would then yield the required 4,5-diaminopyrimidine.

Introduction and Functionalization of Substituents at Key Positions

The introduction of the methyl group at the C-2 position and the phenyl group at the N-7 position requires specific and regioselective reactions. These functionalizations can be performed either on the pyrimidine precursor before cyclization or on the purine ring after its formation.

Alkylation and Arylation Reactions (e.g., at N-7 and C-2)

The introduction of the phenyl group at the N-7 position can be achieved through N-arylation of a suitable precursor. A common strategy involves the reaction of a 4-amino-5-nitropyrimidine with an aniline (B41778) derivative. The subsequent reduction of the nitro group and cyclization would then lead to the N-7 arylated purine.

Alternatively, direct arylation of a pre-formed purine ring is possible, though this can often lead to a mixture of N-7 and N-9 isomers. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.

The methyl group at the C-2 position is often introduced by starting with a pyrimidine precursor that already contains this substituent. For example, the use of 2-methyl-4,6-dichloropyrimidine as a starting material would ensure the presence of the C-2 methyl group in the final purine product.

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming C-C bonds and can be employed to introduce substituents onto the purine ring. For instance, a halogenated purine precursor could be coupled with an appropriate organometallic reagent to introduce the methyl group at the C-2 position if it is not already present in the starting pyrimidine.

Furthermore, modern N-arylation methods like the Buchwald-Hartwig amination and the Ullmann condensation are highly effective for forming the C-N bond between the purine N-7 position and the phenyl ring. wikipedia.orgwikipedia.org These copper- or palladium-catalyzed reactions offer a versatile approach to synthesizing N-aryl purine derivatives. wikipedia.orgwikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity in these transformations. wikipedia.orgwikipedia.org

The following table summarizes potential cross-coupling reactions for the functionalization of a purine scaffold:

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Buchwald-Hartwig Amination | Palladium complex | Aryl halide/triflate + Amine | C-N |

| Ullmann Condensation | Copper complex | Aryl halide + Amine/Alcohol | C-N / C-O |

Advanced Synthetic Approaches and Process Optimization

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and high-yielding synthetic methods for purine derivatives. These advanced approaches often focus on reducing reaction times, simplifying work-up procedures, and enabling the synthesis of complex molecules in a more streamlined fashion.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including purine analogues. vulcanchem.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. For instance, the synthesis of certain purine derivatives that might take several hours under conventional heating can be completed in just a few minutes using microwave irradiation. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and improved yields.

A notable application of microwave assistance is in the one-pot, three-component condensation reactions for the synthesis of pyrimidine derivatives, which are precursors to purines. nih.gov In a catalyst-free reaction in water, various benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thiobarbituric acid can be reacted under microwave irradiation to afford functionalized pyrimidines in excellent yields (78-94%) and short reaction times (3-6 minutes). nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Method | Time | Yield (%) |

| Benzaldehyde | Methyl cyanoacetate | Thiobarbituric acid | Water | Microwave | 3-6 min | 78-94 |

| Benzaldehyde | Methyl cyanoacetate | Thiobarbituric acid | Water | Conventional | 2-6 h | 69-86 |

Catalytic Systems in Purine Synthesis

The use of transition metal catalysts has revolutionized the synthesis of N-aryl purines. Copper and palladium catalysts, in particular, have been extensively employed for the formation of the C-N bond between the purine nitrogen and an aryl group.

Copper-catalyzed N-arylation reactions provide a versatile method for the synthesis of N7-arylpurines. For instance, heteroaromatic, electron-deficient, and electron-rich aromatic groups can be attached to the exocyclic amino group of a 4-chloropyrimidine-5-amine precursor using iodane (B103173) reagents under copper catalysis. researchgate.net This arylated pyrimidine can then be cyclized to form the desired N7-arylpurine.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the synthesis of N-aryl purines. These reactions typically involve the coupling of a purine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This methodology allows for the formation of N-aryl bonds under relatively mild conditions and with a broad substrate scope.

One-Pot Synthetic Routes

One-pot synthetic strategies are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. The de novo synthesis of N7-arylpurines from substituted pyrimidines can be achieved in a three-step, one-pot approach. researchgate.netbohrium.com This method involves the construction of the purine ring from a commercially available substituted 4-chloropyrimidine-5-amine. researchgate.net By carefully choosing the starting pyrimidine and the reagents for the ring closure, various substituents can be introduced at the C2, C6, and C8 positions of the purine core. researchgate.net

For example, a one-pot synthesis of pyrimidine derivatives can be achieved by reacting aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate, catalyzed by N,N,N',N'-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions. researchgate.net

Purification and Isolation Techniques for Synthetic Purine Derivatives

The purification of synthetic purine derivatives is a critical step to obtain compounds of high purity for subsequent biological evaluation or further chemical transformations. The choice of purification method depends on the polarity and other physicochemical properties of the target compound.

Column chromatography is a widely used technique for the purification of purine derivatives. nih.gov The polarity of the compound, which is influenced by the substituents on the purine ring, dictates the choice of the stationary and mobile phases. For instance, non-polar purine derivatives can often be purified using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) solvent system. In contrast, more polar purines may require a more polar solvent system, such as dichloromethane/methanol, or the use of reversed-phase chromatography (C18) or amine columns. nih.gov

The following table summarizes common purification strategies for purine derivatives based on their polarity:

| Compound Polarity | Stationary Phase | Mobile Phase |

| Non-polar | Silica Gel | Hexane/Ethyl Acetate |

| Polar | Silica Gel | Dichloromethane/Methanol |

| Polar | C18 Reversed-Phase | Acetonitrile/Water |

| Basic | Amine Column | Aqueous Normal Phase |

Recrystallization is another effective method for purifying solid purine derivatives. This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 7 Phenyl 1h Purin 6 7h One

High-Resolution Mass Spectrometry for Molecular Composition Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique molecular formula.

For 2-Methyl-7-phenyl-1H-purin-6(7H)-one, with a chemical formula of C₁₂H₁₀N₄O, the expected exact mass can be calculated. HRMS analysis would yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy effectively rules out other possible elemental compositions with the same nominal mass, providing unambiguous confirmation of the molecular formula.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₄O |

| Theoretical Exact Mass | 226.0855 g/mol |

| Expected [M+H]⁺ Ion | 227.0929 m/z |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structural framework of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons would give rise to a singlet at a higher field (upfield), likely in the range of δ 2.0-2.5 ppm. The proton on the purine (B94841) ring (H-8) would also appear as a singlet in the aromatic region. The proton attached to the nitrogen atom (N1-H) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum would show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the purine core, including the carbonyl carbon (C-6), which would appear at a characteristically low field (downfield).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure.

COSY experiments would reveal correlations between coupled protons, helping to assign protons within the phenyl ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between different parts of the molecule, such as linking the phenyl group to the N-7 position of the purine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| Purine-H8 | ~8.0 | Singlet |

| N1-H | Variable | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C6) | ~157 |

| Purine Ring Carbons (C2, C4, C5, C8) | 115 - 155 |

| Phenyl Ring Carbons | 120 - 140 |

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the amide group within the purine ring. The N-H stretching vibration of the purine ring would appear as a broader band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The presence of C=C and C=N stretching vibrations from the aromatic and purine rings would contribute to a complex pattern of absorptions in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1650 - 1700 (strong) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms can be determined.

A crystal structure of this compound would confirm the planar nature of the purine ring system. researchgate.net It would also reveal the dihedral angle between the purine ring and the attached phenyl group, providing insight into the molecule's preferred conformation in the solid state. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. nih.gov This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose.

For this compound, a reversed-phase HPLC or UPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the chromatograph. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample would exhibit a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate the presence of impurities. By integrating the area under the peak(s), the purity of the sample can be quantified, often exceeding 99% for well-purified compounds. selleckchem.com Since this compound is achiral, there is no need for stereoisomer separation.

Table 5: List of Compound Names

| Compound Name |

|---|

Theoretical and Computational Investigations of 2 Methyl 7 Phenyl 1h Purin 6 7h One

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of purine (B94841) derivatives. These computational methods provide a detailed picture of electron distribution and molecular orbitals.

Key Findings from DFT Studies:

Optimized Geometry: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are first performed to determine the most stable three-dimensional structure of the molecule in its ground state. nih.gov This optimized geometry is crucial for all subsequent electronic property calculations.

Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for identifying the reactive sites of a molecule. researchgate.netnih.gov For purine derivatives, the MEP typically shows negative potential regions (electron-rich) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (electron-poor) are often located around the hydrogen atoms, marking them as potential sites for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. nih.govresearchgate.net Calculations for similar heterocyclic compounds have shown that this gap can be predictive of the molecule's electronic properties and potential for charge transfer interactions. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further profile the molecule's reactivity.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

These quantum chemical parameters provide a foundational understanding of the electronic characteristics and potential reactivity of 2-Methyl-7-phenyl-1H-purin-6(7H)-one, which is essential for predicting its behavior in chemical reactions and biological systems.

Conformational Analysis and Tautomeric Preferences of this compound

The structural flexibility and the potential for tautomerism are critical aspects of the chemistry of purine derivatives, influencing their biological activity and interactions.

Tautomeric Preferences: Purine bases can exist in different tautomeric forms due to the migration of a proton between different nitrogen and oxygen atoms. For this compound, the lactam-lactim tautomerism is of primary interest. The specified name indicates the lactam form (with the C=O group at position 6 and a proton on N1). However, it could potentially exist in the lactim form (with a hydroxyl group at position 6 and a double bond between C6 and N1).

Quantum chemical calculations are employed to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the predominant form under given conditions (e.g., in a vacuum or in a solvent) can be predicted. mdpi.com For similar purine systems, studies have shown that the lactam forms are generally more stable than the lactim forms, though this can be influenced by substitution and environmental factors. mdpi.com The presence of the methyl group at position 1 can also influence these equilibria by blocking one of the potential sites for protonation. mdpi.com

Molecular Docking Simulations for Potential Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for identifying potential biological targets for compounds like this compound and understanding the molecular basis of their activity.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (obtained from sources like the Protein Data Bank) and the ligand (optimized using quantum chemical methods) are prepared. This includes adding hydrogen atoms and assigning appropriate charges. nih.gov

Binding Site Identification: The active site or binding pocket of the protein is defined.

Docking Algorithm: A docking program (e.g., AutoDock Vina, Glide) systematically samples a large number of possible conformations and orientations of the ligand within the binding site. nih.govnih.gov

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov

For purine-based compounds, common targets for docking studies include protein kinases, which have an ATP-binding pocket that is well-suited to accommodate the purine scaffold. Docking simulations can reveal key interactions, such as:

Hydrogen Bonds: Interactions between the purine's hydrogen bond donors (e.g., N-H groups) and acceptors (e.g., C=O, N atoms) and specific amino acid residues in the protein's active site. mdpi.com

Hydrophobic Interactions: Interactions involving the phenyl ring and other nonpolar parts of the molecule with hydrophobic residues of the protein.

Pi-stacking: Interactions between the aromatic purine and phenyl rings and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, in studies of similar purine derivatives as inhibitors of enzymes like the SARS-CoV-2 main protease, docking revealed crucial hydrogen bonds with residues such as His41 and Cys145. nih.gov Such detailed interaction maps are invaluable for understanding the mechanism of action and for designing more potent analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine-Based Compounds

The general workflow for a QSAR study involves:

Data Set Collection: A dataset of purine derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. researchgate.net These activities are typically converted to a logarithmic scale (pIC50). researchgate.net

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric and electrostatic fields would likely increase or decrease biological activity. researchgate.netmdpi.com For instance, a CoMFA map might show a green-colored region near a particular position on the purine ring, indicating that adding a bulky substituent there would be favorable for activity. mdpi.com QSAR studies on various purine analogs have successfully guided the design of new, more potent inhibitors for targets like the Bcr-Abl kinase, which is relevant in chronic myeloid leukemia. mdpi.com

Molecular Dynamics Simulations to Explore Ligand-Receptor Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov This allows for a more realistic assessment of the stability of the binding pose predicted by docking and provides insights into the energetics of the binding process. biointerfaceresearch.comnih.gov

In a typical MD simulation of a ligand-receptor complex:

The complex (often the best pose from docking) is placed in a simulated box of water molecules and ions to mimic physiological conditions.

The system is subjected to an energy minimization process to relax any steric clashes.

The simulation is run for a specific time period (nanoseconds to microseconds), with the trajectory of all atoms being calculated by solving Newton's equations of motion. nih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, the stability of the complex can be assessed. A stable RMSD suggests a stable binding mode.

Key Interactions: The persistence of specific interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation to determine their importance for binding. nih.gov

Conformational Changes: MD can show how the protein and ligand adapt to each other upon binding, which is not captured by rigid-receptor docking. nih.gov

Binding Free Energy: Advanced techniques like Metadynamics or Umbrella Sampling can be used in conjunction with MD to calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone. rwth-aachen.dersc.org

MD simulations have been used to confirm the stability of purine derivatives in the active sites of various enzymes, providing a deeper understanding of the dynamic interactions that govern molecular recognition and binding. nih.govbiointerfaceresearch.com

Mechanistic Investigations of Biological Activities of 2 Methyl 7 Phenyl 1h Purin 6 7h One

Modulation of Cellular Signaling Pathways by Substituted Purines

Substituted purines are well-documented modulators of various cellular signaling pathways, primarily due to their ability to mimic endogenous purines like adenosine (B11128) and guanine. These pathways are critical for regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. The structural modifications on the purine (B94841) core, such as the methyl group at the C2 position and the phenyl group at the N7 position in 2-Methyl-7-phenyl-1H-purin-6(7H)-one, can significantly influence their interaction with signaling proteins.

Purines can act as signaling molecules in bacteria, modulating processes like motility, gene expression, and metabolism through specific sensor domains. nih.gov In eukaryotes, purine derivatives are known to interfere with signaling cascades by targeting key enzymes like protein kinases. mdpi.comnih.gov For example, certain 6-substituted purines have been identified as inhibitors of Rho-associated serine/threonine kinases (ROCKs), which are crucial regulators of the actin cytoskeleton and are implicated in cell motility and invasion. nih.gov The inhibition of such kinases can disrupt downstream signaling, affecting cell shape and movement. Furthermore, the depletion of the cellular purine pool, which can be induced by purine analogues acting as antimetabolites, has been shown to reprogram metabolism and stimulate cell migration through the serine synthesis pathway. nih.gov This indicates a complex interplay between purine metabolism and cellular signaling networks that control cell behavior. The modulation of these pathways often forms the basis for the antiproliferative and other biological activities observed with this class of compounds.

Enzyme Inhibition Profiling (e.g., purine metabolic enzymes, specific kinases)

The biological effects of substituted purines are frequently traced back to their ability to inhibit specific enzymes. The structural similarity to natural purine substrates allows them to bind to the active sites of enzymes involved in purine metabolism or those that use purine-based cofactors like ATP.

One major area of investigation is the inhibition of enzymes in the purine salvage and catabolism pathways. For instance, purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway in microorganisms like Helicobacter pylori, has been identified as a target for 2,6-substituted purines. tandfonline.com Inhibition of this enzyme can disrupt the bacterial purine supply and hinder growth. tandfonline.com

Another significant class of enzymes targeted by purine analogues is protein kinases. Many kinase inhibitors are ATP-competitive, and the purine scaffold serves as a common template for designing such molecules. mdpi.com Derivatives of 6-substituted purines have been explored as inhibitors of ROCK kinases, which play a role in cancer metastasis. nih.gov Similarly, purine-2,6-dione (B11924001) derivatives have been discovered as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA deadenylation, a key process in the regulation of gene expression. nih.gov Substituted purines have also been identified as catalytic inhibitors of topoisomerase II, an enzyme essential for DNA replication and chromosome organization, by inhibiting its ATPase activity. aacrjournals.org The specific substitutions on the purine ring are critical in determining the potency and selectivity of enzyme inhibition.

Receptor Interaction Studies (e.g., purinoceptors, adenosine receptors)

Purines and their derivatives can exert their effects by binding to specific cell surface receptors, collectively known as purinoceptors. These are divided into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP, ADP, and other nucleotides. acs.org Substituted purines can act as agonists or antagonists at these receptors, thereby modulating physiological responses.

Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors involved in a multitude of processes, and their modulation by purine derivatives has therapeutic potential. nih.gov For example, modifications at the C2, C6, or C8 positions of the purine ring can lead to selective antagonists for different adenosine receptor subtypes. nih.gov Beyond purinoceptors, substituted purines have been shown to interact with other receptor families. A notable example is the discovery of 6,9-disubstituted purines as high-affinity ligands for the histamine (B1213489) H₃ receptor (H₃R). nih.govnih.gov Molecular modeling studies suggest that the N7 atom of the purine ring can form a crucial hydrogen bond with a tyrosine residue in the H₃R binding site, enhancing affinity. nih.govnih.gov This highlights that the purine scaffold can be adapted to target receptors outside the traditional purinergic system, expanding the potential pharmacological profile of compounds like this compound.

In Vitro Biological Activity Screens and Molecular Mechanisms

A significant focus of research on substituted purines has been their potential as anticancer agents. Numerous studies have demonstrated the antiproliferative activity of these compounds against various cancer cell lines. Purine analogues can interfere with the synthesis and function of nucleic acids and enzymes essential for cell division, leading to cell death. nih.gov

For example, new thiosubstituted purines have been tested in vitro against glioblastoma (SNB-19), melanoma (C-32), and breast tumor (T47D) cell lines. nih.gov One potent compound, 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine, exhibited activity similar to the standard chemotherapeutic drug cisplatin (B142131) against SNB-19 and C-32 cell lines. nih.gov Similarly, multisubstituted 7-methylpurines with two alkynylthio groups were found to be more active than those with only one such group, with some compounds showing selective activity against glioblastoma, melanoma, and adenocarcinoma cells with IC₅₀ values in the low microgram per milliliter range. nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest. mdpi.com For instance, certain 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Substituted Purines

The search for new antimicrobial agents has led to the investigation of substituted purines for their efficacy against various pathogens. Several series of purine derivatives have been synthesized and evaluated for their activity against bacteria and fungi.

Studies have shown that certain 6-substituted and 9-substituted aminopurines possess notable antimicrobial properties. For example, compound 22, which has a 4-chlorobenzylamino group at the 6-position of the purine moiety, demonstrated antibacterial activity comparable to ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, other derivatives exhibited excellent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL. nih.gov Another study found that an 8-substituted methylxanthine derivative was four times more active than ampicillin (B1664943) against Pseudomonas aeruginosa, with an MIC of ≤ 25 µg/mL. nih.gov The mechanism of antimicrobial action for purine analogues is often attributed to the inhibition of essential metabolic pathways, such as purine biosynthesis, which are vital for the pathogen's survival and replication. tandfonline.com

Table 2: Antimicrobial Activity of Selected Substituted Purines

Purine analogues represent a significant class of antiviral drugs, with many clinically used agents being nucleoside or nucleotide analogues. Non-nucleoside substituted purines have also been explored for their antiviral potential.

Research into simple alkylguanines has shown that these compounds can offer protection against lethal Semliki Forest virus (SFV) infection in mice, suggesting that antiviral activity can be achieved without a carbohydrate moiety. nih.gov The activity in this case is thought to be mediated through immune potentiation. nih.gov More targeted approaches involve designing purine derivatives to inhibit specific viral enzymes. For instance, novel 9-norbornyl-6-chloropurine derivatives have been found to selectively inhibit the replication of Coxsackievirus B3. nih.gov In the context of influenza A virus, a series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs were synthesized and evaluated, with some compounds demonstrating potent activity against both H1N1 and H3N2 strains. nih.gov Furthermore, combining purine nucleobases with inhibitors of de novo purine biosynthesis can strongly enhance their antiviral effect against viruses like Dengue virus, highlighting a strategy to improve the efficacy of existing antiviral agents. mdpi.com The molecular targets for these compounds are often viral polymerases or other enzymes crucial for viral replication.

Anti-inflammatory Effects at the Cellular Level

Research into the anti-inflammatory effects of purine analogs at the cellular level typically involves a variety of in vitro models to elucidate the compound's mechanism of action. researchgate.netnih.gov A common approach is to use cell lines, such as macrophages (e.g., RAW 264.7), which are pivotal in the inflammatory response. nih.gov These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. nih.govdundee.ac.uk

The investigation would then focus on the ability of this compound to modulate key inflammatory pathways. This includes assessing the production of pro-inflammatory mediators. nih.gov For instance, studies on other compounds measure the levels of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cell culture supernatants after treatment with the compound. nih.govmdpi.com A reduction in the levels of these mediators would suggest anti-inflammatory activity. mdpi.com

Furthermore, the molecular mechanisms underlying these effects would be explored. This could involve examining the compound's influence on key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. mdpi.com Techniques like Western blotting would be employed to analyze the expression and activation of proteins involved in these pathways. dundee.ac.uk

Antioxidant Capacity and Mechanisms

The antioxidant capacity of a compound like this compound would be evaluated through various in vitro assays that measure its ability to neutralize free radicals and other reactive oxygen species (ROS). nih.gov These assays are crucial for understanding the compound's potential to mitigate oxidative stress, a key factor in many inflammatory and degenerative diseases. nih.gov

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the compound's capacity to scavenge the ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay determines the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its reducing power.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This method measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals. nih.gov

The mechanisms behind the antioxidant activity would also be investigated. This could involve determining whether the compound acts as a direct radical scavenger, a metal chelator, or an inducer of endogenous antioxidant enzymes. researchgate.net Studies on similar heterocyclic compounds have explored their ability to inhibit lipid peroxidation and protect cells from oxidative damage. nih.gov

Investigation of Biotransformation Pathways and Metabolite Formation

The study of biotransformation pathways is essential to understand the metabolic fate of a compound within a biological system. nih.gov For a compound like this compound, this would involve in vitro and potentially in vivo studies to identify the metabolic reactions it undergoes and the resulting metabolites. nih.gov

In vitro models, such as liver microsomes or hepatocytes, are commonly used to simulate the metabolic processes that occur in the liver. dundee.ac.uk These systems contain the necessary enzymes, primarily from the cytochrome P450 family, that are responsible for Phase I metabolic reactions like oxidation, reduction, and hydrolysis. nih.gov Following Phase I, Phase II reactions, such as glucuronidation and sulfation, may occur to increase the water solubility of the metabolites and facilitate their excretion. nih.gov

To identify the metabolites formed, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed. These methods allow for the separation and structural elucidation of the parent compound and its metabolites from biological matrices. The data obtained would provide insights into the metabolic stability of this compound and the chemical structures of its biotransformation products.

Structure Activity Relationship Sar Studies of 2 Methyl 7 Phenyl 1h Purin 6 7h One Derivatives

Impact of Substituent Variations on Purine (B94841) Ring Positions (N-1, C-2, N-7, C-8)

The biological activity of purine derivatives can be significantly modulated by introducing various substituents at the N-1, C-2, N-7, and C-8 positions. Each position offers a unique vector for modification, influencing the molecule's steric, electronic, and hydrophobic profile, which in turn affects its interaction with biological targets.

N-1 Position: The N-1 position of the purine ring is a potential site for hydrogen bonding and alkylation. While specific SAR studies on N-1 substitution for the 2-Methyl-7-phenyl-1H-purin-6(7H)-one scaffold are not extensively detailed in the reviewed literature, this position is generally crucial for target recognition in many purine-based compounds, such as xanthine (B1682287) derivatives, where small alkyl substituents are varied to modulate receptor affinity. nih.gov

C-2 Position: The C-2 position is frequently modified to explore its impact on potency and selectivity. SAR studies on related 2,6,9-trisubstituted purines have shown that introducing bulky systems at the C-2 position is often unfavorable for cytotoxic activity, suggesting a sterically constrained binding pocket in the corresponding biological targets. researchgate.netsemanticscholar.org This observation implies that the relatively small methyl group in this compound may be advantageous for activity, and further exploration would likely focus on other small, non-bulky substituents. In the synthesis of purine-based nucleoside analogues, modifications at the C-2 position, such as the introduction of a chloro substituent, have been shown to influence reaction yields and are expected to alter biological profiles. acs.org

N-7 Position: The N-7 position is a key site for derivatization, though direct and regioselective alkylation at this position can be challenging, often yielding the thermodynamically more stable N-9 isomer as the major product. nih.gov The development of specific synthetic strategies to favor N-7 substitution has opened avenues for creating novel derivatives with unique biological activities, including antiviral and anticancer properties. nih.gov The nature of the substituent at N-7 is critical; for instance, replacing a methyl group with a larger benzyl (B1604629) group can significantly alter the molecule's chemical properties and spatial arrangement. mdpi.com Molecular modeling studies on other heterocyclic scaffolds have demonstrated that the orientation of an N-7 substituent can be a determining factor for potent biological activity. nih.gov

C-8 Position: The C-8 position of the purine ring is highly tolerant to a wide range of substituents, making it a focal point for SAR studies. In the context of xanthine derivatives, the introduction of 8-styryl groups can confer high selectivity for A2-adenosine receptors. nih.gov The electronic and steric properties of substituents on the phenyl ring of the styryl group further modulate this affinity and selectivity. This indicates that the C-8 position is a strategic site for introducing aryl or other extended moieties to probe interactions with the target protein and enhance biological potency and selectivity. nih.govacs.org

| Position | Substituent Type | Impact on Activity (General Observations from Related Purines) | Reference |

|---|---|---|---|

| C-2 | Bulky groups | Generally unfavorable; suggests a sterically restricted binding site. | researchgate.netsemanticscholar.org |

| C-2 | Small alkyl/halo groups | Tolerated; can modulate electronic properties and activity. | acs.org |

| N-7 | Aryl/Benzyl groups | Crucial for activity; orientation and size significantly impact potency. | mdpi.comnih.gov |

| C-8 | Styryl/Aryl groups | Highly effective for modulating potency and selectivity; allows for deep pocket interactions. | nih.gov |

Role of the Phenyl Moiety in Modulating Biological Recognition and Potency

The phenyl group at the N-7 position of this compound is a critical determinant of its biological activity, primarily through its involvement in hydrophobic and aromatic interactions within the target's binding site.

The introduction of a phenyl group can significantly enhance binding affinity by occupying lipophilic pockets. acs.org For example, in the optimization of PRMT5 inhibitors, the addition of a phenyl group led to a 100-fold increase in enzymatic inhibitory potency. acs.org The cocrystal structure revealed that this phenyl group fits into a lipophilic pocket formed by specific amino acid residues, confirming that such interactions dramatically contribute to enhanced potency. acs.org

Furthermore, the phenyl ring serves as a scaffold for additional modifications to fine-tune activity. Structure-activity relationship studies on various heterocyclic compounds demonstrate that substituting the phenyl ring with different functional groups can modulate potency and selectivity. In some kinase inhibitors, the substitution of electron-withdrawing groups on a benzhydryl moiety, which contains phenyl rings, was found to increase potency. researchgate.net Similarly, in a series of P2X1-purinoceptor antagonists, modifying the substituents on a phenyl ring led to a derivative with significantly improved potency. oup.com However, in other cases, such as with certain Wee1 inhibitors, substitutions on a 6-phenyl ring did not substantially alter kinase preference, indicating that the core interaction of the phenyl group itself was the dominant factor. nih.gov

The spatial orientation of the phenyl ring relative to the purine core is also crucial. Molecular modeling has shown that a directly attached phenyl group may adopt a different and less biologically favorable orientation compared to a more flexible benzyl group, which can position its phenyl ring more optimally within a binding pocket. nih.gov This highlights the importance of both the presence and the conformational freedom of the aryl moiety in achieving potent biological recognition.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a fundamental role in the interaction between a ligand and its biological target, as macromolecules like proteins and nucleic acids are chiral. The spatial arrangement of atoms in a molecule can dictate its ability to bind effectively and elicit a biological response.

While specific stereochemical studies on this compound were not prominent in the reviewed literature, the principles derived from related purine analogues are highly relevant. For instance, in the development of immunostimulants based on 6-substituted purines linked to amino acids, the biological activity was found to be dependent on the stereochemistry of the amino acid component. nih.gov This demonstrates that the precise 3D orientation of a substituent can be the difference between a potent and an inactive compound.

Synthetic methodologies for purine derivatives often focus on achieving high diastereoselectivity, underscoring the importance of controlling stereochemistry. In the synthesis of cyclopropyl (B3062369) carbocyclic nucleosides, reaction conditions were optimized to achieve high diastereomeric ratios (up to >20:1), as different stereoisomers are expected to have distinct biological activities. acs.orgacs.org The proposed reaction mechanism suggests that steric repulsion between the purine core and substituents on the reacting molecules favors the formation of one diastereomer over the other. acs.orgacs.org This inherent sensitivity to steric factors during synthesis often translates to stereospecific requirements for target binding. Therefore, if chiral centers are introduced into derivatives of this compound, for example, through substitution on the phenyl ring or by replacing the C-2 methyl with a chiral group, it is highly probable that the resulting enantiomers or diastereomers would exhibit different biological potencies and profiles.

Development of Pharmacophore Models for Rational Design of Analogues

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model serves as a 3D query for virtual screening of compound libraries to discover novel, structurally diverse molecules with the potential for similar biological activity. dovepress.comnih.gov

A pharmacophore model for a derivative of this compound would typically be constructed based on the structures of known active compounds or the topology of the target's binding site. nih.gov The key features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atom at the C-6 position and the nitrogen atoms at the N-1 and N-3 positions of the purine ring are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atom on the N-1 proton is a potential hydrogen bond donor.

Aromatic Ring (AR): The N-7 phenyl group provides a key aromatic feature, likely involved in π-π stacking or hydrophobic interactions. The purine ring itself can also be defined as an aromatic feature.

Hydrophobic (H): The C-2 methyl group represents a small hydrophobic feature that may be important for occupying a specific sub-pocket in the binding site.

These features, along with their spatial relationships and optional exclusion volumes to define sterically disallowed regions, constitute the pharmacophore model. nih.gov Such models have been successfully used to establish structure-activity relationships and identify novel non-peptidic ligands from chemical libraries. nih.gov For purine derivatives specifically, pharmacophore models have been developed to understand their binding to ATP-competitive sites, guiding the synthesis of new compounds with antiproliferative activity. researchgate.netheteroletters.org By mapping the key interaction points of the this compound scaffold, a robust pharmacophore model can be a powerful tool for the rational design and discovery of new, more potent, and selective analogues.

Advanced Research Applications of 2 Methyl 7 Phenyl 1h Purin 6 7h One

Utility as a Chemical Probe for Investigating Biological Processes

The structural characteristics of 2-Methyl-7-phenyl-1H-purin-6(7H)-one make it a compelling candidate for development as a chemical probe to investigate a variety of biological processes. The purine (B94841) core is a well-established pharmacophore, and the strategic placement of methyl and phenyl groups can confer selectivity and potency for specific biological targets.

Research into structurally related compounds has highlighted the potential of the 7-phenyl substituted heterocyclic scaffold in the development of potent enzyme inhibitors. For instance, a series of 7-phenyl-4-aminobenzothieno[3,2-d]pyrimidines have been developed as potent inhibitors of LIMK1, a kinase implicated in cancer cell migration and invasion. nih.gov This suggests that the 7-phenyl group of this compound could play a crucial role in binding to the active sites of enzymes, potentially through hydrophobic and pi-stacking interactions.

Furthermore, studies on other substituted purines have demonstrated significant biological activities, including cytotoxic effects against cancer cell lines. A series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines showed potent cytotoxic activities against liver, colon, and breast cancer cells. researchgate.net The presence of a phenyl group at the 6-position was found to be important for the observed anticancer activity. researchgate.net This raises the possibility that this compound could be utilized as a chemical probe to explore the mechanisms of cytotoxicity and to identify novel anticancer targets.

The table below summarizes the biological activities of some exemplary substituted purine derivatives, underscoring the potential of this class of compounds as biological probes.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| 7-Phenyl-4-aminobenzothieno[3,2-d]pyrimidines | LIMK1 Inhibition | Oncology |

| 6-(4-Substituted phenyl)purines | Cytotoxicity | Oncology |

| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | DNA Biosynthesis Inhibition | Oncology |

This table is for illustrative purposes and showcases the activities of structurally related compounds to highlight the potential of this compound.

Integration into High-Throughput Screening Libraries for Lead Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast libraries of chemical compounds to identify "hits" with desired biological activities. japsonline.comresearchgate.net The inclusion of diverse and drug-like molecules in these libraries is critical for the success of HTS campaigns. This compound, with its purine scaffold and favorable physicochemical properties, is a prime candidate for integration into such screening libraries.

The purine core is a common motif in many biologically active molecules and approved drugs, making it a privileged scaffold in medicinal chemistry. Compound libraries are often curated to include a diverse range of such scaffolds to maximize the chances of finding a hit for a given biological target. mdpi.combldpharm.com Commercial and academic screening libraries are typically organized into different categories, such as diversity libraries, focused libraries (e.g., kinase inhibitors, GPCR ligands), and libraries of FDA-approved drugs.

While there is no specific public data confirming the inclusion of this compound in major commercial screening libraries, its structural features align well with the criteria for inclusion in diversity-oriented libraries. These libraries aim to cover a broad chemical space to increase the probability of identifying novel lead compounds for a wide range of biological targets.

Below is a table of representative types of compound libraries used in HTS, where a molecule like this compound could be incorporated.

| Library Type | Description | Potential Application for this compound |

| Diversity Libraries | Collections of structurally diverse small molecules designed to cover a broad chemical space. | Initial screening campaigns to identify novel biological activities. |

| Focused Libraries | Libraries of compounds designed to interact with specific target families (e.g., kinases, proteases, GPCRs). | Screening for activity against specific enzyme families, given the prevalence of the purine scaffold in kinase inhibitors. |

| Fragment Libraries | Collections of low molecular weight compounds ("fragments") used in fragment-based drug discovery. | If synthesized as a smaller, core fragment, it could be used to identify initial binding interactions with a target protein. |

| Bioactive Compound Libraries | Collections of compounds with known biological activities. | Inclusion after initial activity has been established to screen for new therapeutic indications (drug repositioning). |

Exploration in Materials Science for Functional Properties (e.g., optical materials)

The unique electronic and photophysical properties of the purine ring system, combined with the potential for extensive functionalization, have led to the exploration of purine derivatives in the field of materials science. In particular, the development of novel organic optical and electronic materials is an area of active research.

Studies on substituted purines have revealed their potential as highly luminescent materials. For example, a series of 2/6-triazolyl-substituted push-pull purines have been synthesized and shown to exhibit intense violet or blue fluorescence with high quantum yields in solution and in thin films. chemsynthesis.comgoogle.com These compounds demonstrate the tunability of the photophysical properties of the purine scaffold through the introduction of electron-donating and electron-withdrawing groups. The phenyl group on this compound can also be functionalized to modulate its electronic properties.

Furthermore, purine-containing conjugated copolymers have been developed and shown to be highly fluorescent with tunable optoelectronic properties. nih.gov These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to incorporate the purine scaffold into a polymer backbone opens up possibilities for creating processable and flexible electronic materials. nih.gov

The table below highlights some of the key functional properties of purine derivatives that are being explored in materials science.

| Property | Application |

| Fluorescence/Luminescence | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Sensors |

| Charge Transport | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Solvatochromism | Polarity Sensors |

| Two-Photon Absorption | Bioimaging, Photodynamic Therapy |

Precursor for the Synthesis of Complex Purine-Based Architectures

The purine skeleton is a fundamental building block in the synthesis of a wide array of more complex molecules with significant biological activities. This compound can serve as a valuable precursor for the construction of these intricate purine-based architectures.

The presence of reactive sites on the purine ring and the potential for modification of the phenyl group allow for a variety of chemical transformations. For instance, the nitrogen atoms of the purine ring can be alkylated or arylated to introduce new functional groups. The synthesis of N-7-substituted purines from imidazole (B134444) precursors is a well-established synthetic route, highlighting the versatility of the purine core in chemical synthesis. bldpharm.com

Furthermore, the purine scaffold can be elaborated to create derivatives with enhanced biological activity. For example, purine derivatives have been conjugated with other bioactive molecules, such as omega-amino acids and N-heterocycles, to produce compounds with potent cytotoxic activity against tumor cells. The synthesis of these complex molecules often relies on a pre-existing purine core, which is then chemically modified in a stepwise manner.

The general synthetic utility of purine derivatives is summarized in the table below, illustrating how a compound like this compound could be employed as a synthetic intermediate.

| Synthetic Transformation | Resulting Molecular Architecture | Potential Application |

| N-Alkylation/Arylation | N-Substituted Purine Derivatives | Modulation of biological activity and physicochemical properties. |

| Halogenation followed by Cross-Coupling | Biaryl Purine Derivatives | Introduction of new substituents for structure-activity relationship studies. |

| Functionalization of the Phenyl Ring | Substituted Phenyl Purine Derivatives | Fine-tuning of biological activity and material properties. |

| Condensation Reactions | Fused Purine Heterocycles | Creation of novel polycyclic scaffolds with unique biological profiles. |

Conclusion and Future Directions in 2 Methyl 7 Phenyl 1h Purin 6 7h One Research

Synthesis of Current Academic Contributions and Key Discoveries

Research into purine (B94841) derivatives has established them as crucial scaffolds in drug discovery, exhibiting a wide range of therapeutic properties. nih.govresearchgate.net The core purine structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, allows for extensive functionalization, leading to compounds with anticancer, antiviral, and anti-inflammatory activities, among others. nih.govmdpi.com While specific research on 2-Methyl-7-phenyl-1H-purin-6(7H)-one is not extensively documented in publicly available literature, its structure incorporates key features from well-studied purine analogues.

The presence of a methyl group at the C2 position and a phenyl group at the N7 position suggests a focus on exploring the steric and electronic effects of these substituents on biological targets. The synthesis of N-substituted purines is a well-established area, with various methods available for introducing substituents at the N7 and N9 positions. mdpi.com Copper-mediated N-arylation is a known method for creating C-N bonds at these positions. mdpi.com The synthesis of substituted purines can also be achieved from imidazole precursors, offering a versatile route to various derivatives. mdpi.comdaneshyari.com

Key discoveries in the broader field of purine chemistry that are relevant to this compound include the development of metal-mediated cross-coupling reactions to form C-C and C-N bonds at various positions of the purine ring. mdpi.com These methods have significantly expanded the accessible chemical space for purine derivatives.

Identification of Open Questions and Future Research Challenges

Despite the advances in purine chemistry, several open questions and research challenges remain, particularly for specifically substituted compounds like this compound. A primary challenge is the selective synthesis of N7-isomers over N9-isomers, which often requires careful optimization of reaction conditions.

Future research should focus on elucidating the specific biological targets of this compound. Its structural similarity to known biologically active purines suggests it could interact with a range of enzymes or receptors. mdpi.com A significant challenge will be to move from general assumptions to specific, evidence-based mechanisms of action.

Table 1: Key Research Questions and Challenges for this compound

| Research Area | Open Questions | Future Research Challenges |

| Chemical Synthesis | How can the regioselective synthesis of the N7-phenyl isomer be optimized to achieve high yields and purity? What are the most efficient starting materials and reaction pathways? | Developing novel, scalable, and cost-effective synthetic routes. Overcoming challenges in purification and characterization of the target compound and its intermediates. |

| Biological Activity | What are the specific biological targets of this compound? Does it exhibit kinase inhibitory, antiviral, anticancer, or other therapeutic activities? | Conducting comprehensive biological screening against a wide range of targets. Elucidating the mechanism of action at the molecular level. |

| Structure-Activity Relationship (SAR) | How do the methyl group at C2 and the phenyl group at N7 contribute to its biological activity and selectivity? What modifications to these substituents could enhance potency or reduce off-target effects? | Synthesizing a library of analogues with systematic variations of the substituents. Correlating structural features with biological data to build robust SAR models. |

| Chemical Biology | Can this compound be developed into a chemical probe to study specific biological pathways or protein functions? What are its pharmacokinetic and pharmacodynamic properties? | Designing and synthesizing fluorescently labeled or biotinylated derivatives for use as chemical tools. Conducting in vitro and in vivo studies to assess its drug-like properties. |

Prospects for Novel Synthetic Strategies and Functional Diversification

The future of research on this compound will heavily rely on the development of innovative synthetic methodologies. While traditional methods for purine synthesis exist, modern techniques such as photoredox and nickel-catalyzed cross-coupling reactions offer exciting possibilities for late-stage functionalization. nih.gov These methods could allow for the direct installation of various alkyl and aryl groups, facilitating the rapid generation of a diverse library of analogues for biological screening. nih.gov

The structural versatility of the purine scaffold provides ample opportunities for functional diversification. mdpi.comnih.gov Future synthetic efforts could focus on modifying the phenyl ring with various substituents to probe for specific interactions with biological targets. Additionally, derivatization at other positions of the purine ring could lead to compounds with novel pharmacological profiles.

Table 2: Potential Strategies for Functional Diversification

| Strategy | Description | Potential Outcome |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the purine core or the phenyl ring. | Rapid access to a wide range of derivatives without the need for de novo synthesis. |

| Click Chemistry | Introduction of azide (B81097) or alkyne handles to allow for facile conjugation with other molecules. | Creation of bioconjugates, targeted drug delivery systems, or fluorescent probes. |

| Scaffold Hopping | Replacing the purine core with bioisosteric heterocyclic systems. | Discovery of novel scaffolds with improved properties. |

| Combinatorial Synthesis | High-throughput synthesis of a large library of related compounds. | Accelerated discovery of lead compounds with desired biological activities. |

Broader Implications for Understanding Purine Chemical Biology

The detailed investigation of this compound, and compounds like it, will contribute significantly to the broader understanding of purine chemical biology. Purines are fundamental components of nucleic acids and play crucial roles in cellular metabolism and signaling. nih.gov By studying how specific substitutions on the purine ring affect interactions with biological macromolecules, researchers can gain valuable insights into the principles of molecular recognition.

This research can also aid in the design of more selective and potent therapeutic agents. mdpi.com A thorough understanding of the structure-activity relationships of purine derivatives can guide the rational design of drugs for a variety of diseases, including cancer and viral infections. nih.gov Ultimately, the exploration of the chemical space around the this compound scaffold will not only advance our knowledge of this specific molecule but also enrich the entire field of purine chemistry and its application to medicine.

Q & A

Advanced Research Question

- Catalyst Screening : Replace Pd-based catalysts with Cu(I)-azide click chemistry to avoid heavy metal residues .

- Green Solvents : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce environmental toxicity .

- In-line Purification : Integrate continuous-flow systems to remove intermediates like halogenated side products .

Monitor reaction progress via TLC or GC-MS to terminate reactions at maximal conversion.

What computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., kinases) using AMBER or GROMACS .

- QSAR Models : Correlate substituent electronegativity with logP values to forecast blood-brain barrier penetration .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F) and CYP450 inhibition risks .

How should researchers handle conflicting toxicity profiles reported for methylated purine derivatives?

Advanced Research Question

- Tiered Testing : Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and subchronic exposure .

- Mechanistic Studies : Use RNA-seq to identify oxidative stress pathways (e.g., Nrf2 activation) in hepatocyte models .

- Species-Specific Sensitivity : Compare rodent vs. human liver microsome metabolism to extrapolate risks .

What role does the phenyl group at position 7 play in modulating the compound’s bioactivity?

Basic Research Question

The phenyl group enhances lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies show:

- π-π Stacking : Critical for binding to aromatic residues in enzyme active sites (e.g., tyrosine kinases) .

- Steric Effects : Ortho-substituted phenyl groups reduce off-target interactions by limiting rotational freedom .

Replace with fluorophenyl groups to study electronic effects on potency .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix Interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma .

- LC-MS/MS Optimization : Employ deuterated internal standards (e.g., D₃-methyl analogs) to correct ion suppression .

- Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity using high-resolution orbitrap detectors .

How can crystallography resolve ambiguities in the compound’s tautomeric forms?